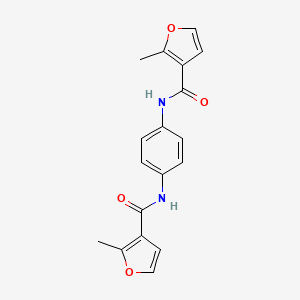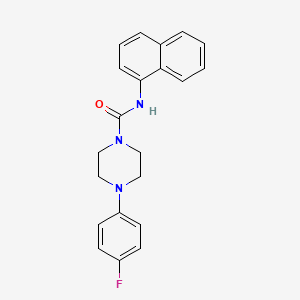
N-(2,2-dimethoxyethyl)-N'-(3-fluorophenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-dimethoxyethyl)-N'-(3-fluorophenyl)thiourea (hereafter referred to as DFT) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DFT is a thiourea derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies. In
作用机制
The mechanism of action of DFT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that DFT can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. Additionally, DFT has been found to inhibit the activity of various kinases, which are enzymes that play a role in cell signaling pathways.
Biochemical and Physiological Effects:
DFT has been found to exhibit a range of biochemical and physiological effects. Studies have shown that DFT can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. Additionally, DFT has been found to exhibit antioxidant properties, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
One of the advantages of using DFT in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways, making it a useful tool for studying these processes. Additionally, DFT has been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for use in various research studies. However, one of the limitations of using DFT in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research involving DFT. One area of research is the development of DFT-based cancer therapies. Studies have shown that DFT has the potential to inhibit the growth of cancer cells, making it a promising candidate for further study in this area. Additionally, further research is needed to fully understand the mechanism of action of DFT and its potential applications in various disease states. Finally, future research may focus on the development of new synthesis methods for DFT that are more efficient and cost-effective.
合成方法
The synthesis of DFT involves the reaction of 3-fluoroaniline with 2,2-dimethoxyethyl isothiocyanate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure DFT. This synthesis method has been reported to yield high purity DFT with good yields, making it a reliable method for obtaining the compound for research purposes.
科学研究应用
DFT has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies. One of the most significant applications of DFT is its potential use as a cancer therapy. Studies have shown that DFT has the ability to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for cancer treatment. Additionally, DFT has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
属性
IUPAC Name |
1-(2,2-dimethoxyethyl)-3-(3-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S/c1-15-10(16-2)7-13-11(17)14-9-5-3-4-8(12)6-9/h3-6,10H,7H2,1-2H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQYXNZVGYJTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=S)NC1=CC(=CC=C1)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethoxyethyl)-3-(3-fluorophenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

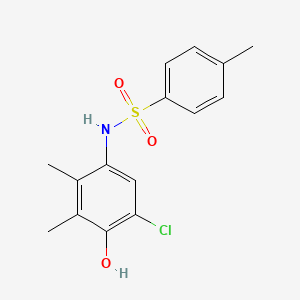
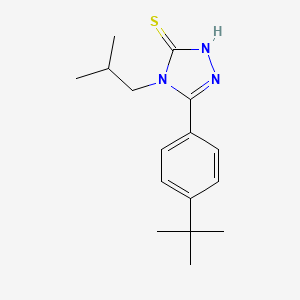

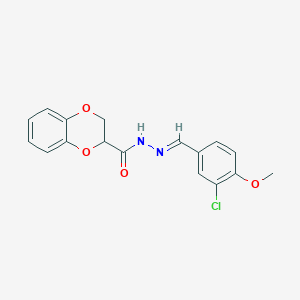
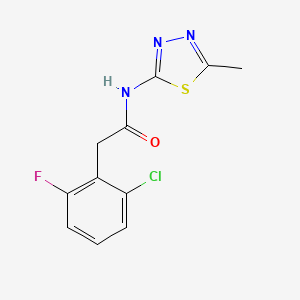

![S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5882356.png)
![methyl N-{[1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate](/img/structure/B5882363.png)
![3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzaldehyde](/img/structure/B5882384.png)


